

Technical Support Center: Nelutroctiv for In Vivo Studies

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Compound of Interest

Compound Name: *Nelutroctiv*

Cat. No.: *B15141996*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Nelutroctiv** (CK-136) in in-vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Nelutroctiv**?

A1: **Nelutroctiv** is an orally active and selective cardiac troponin activator.[1] It enhances cardiac contractility by increasing the sensitivity of the cardiac sarcomere to calcium.[1] Specifically, it promotes the interaction between actin and myosin by binding to cardiac troponin, leading to a more efficient muscle contraction without significantly altering intracellular calcium concentrations.[1][2][3] This mechanism is distinct from traditional inotropes that often increase intracellular calcium, which can have adverse energetic effects on the heart.[4]

Q2: What are the recommended vehicles for in vivo administration of **Nelutroctiv**?

A2: The choice of vehicle for **Nelutroctiv** depends on the route of administration. For intravenous (IV) administration, a solution of 30% hydroxypropyl- β -cyclodextrin (HP β CD) in 70% water has been used in preclinical studies with beagle dogs and cynomolgus monkeys.[5] In some rat studies, 100% DMSO has been used as an IV formulation vehicle.[3] For oral (PO) administration, a suspension of 2.0% hydroxypropyl methylcellulose (HPMC) with 1% Tween 80 in water has been used in dogs and monkeys.[5] A similar oral formulation of 0.5% methyl cellulose with 1% Tween in water has been used in rats.[3]

Q3: What is the oral bioavailability of **Nelutroctiv**?

A3: **Nelutroctiv** has demonstrated high oral bioavailability in preclinical species. In Sprague-Dawley rats, the oral bioavailability was reported to be 84%.^[1]

Q4: How should **Nelutroctiv** be stored?

A4: For long-term storage, **Nelutroctiv** should be kept as a solid at -20°C for up to several years.^[6] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to six months or at -20°C for one month.^[1] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.^[1]

Troubleshooting Guides

Issue 1: Poor Compound Solubility or Precipitation in Vehicle

- Question: I am observing precipitation of **Nelutroctiv** in my vehicle during formulation or administration. What can I do?
- Answer:
 - Vehicle Selection: Ensure you are using a recommended vehicle. For IV administration, 30% HPβCD is effective at solubilizing lipophilic compounds. If using a different vehicle, solubility should be confirmed beforehand.
 - Formulation Procedure: When using HPβCD, it is crucial to allow sufficient time for the complex to form. This usually involves stirring or vortexing the mixture for an extended period. The use of a gentle warming step (e.g., 37°C) can aid in solubilization, but the stability of **Nelutroctiv** at elevated temperatures should be considered.
 - pH Adjustment: The solubility of many compounds is pH-dependent. While information on the pH-solubility profile of **Nelutroctiv** is not readily available, a slight adjustment of the vehicle's pH could be explored, ensuring it remains within a physiologically acceptable range for the chosen route of administration.

- Co-solvents: For oral formulations using methyl cellulose or HPMC, the inclusion of a surfactant like Tween 80 is critical for maintaining a homogenous suspension.^{[3][5]} Ensure the correct concentration of the surfactant is used.

Issue 2: Inconsistent Pharmacokinetic (PK) Profile

- Question: My in vivo study is showing high variability in the plasma concentrations of **Nelutroctiv**. What could be the cause?
- Answer:
 - Formulation Homogeneity: For oral suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee a consistent dose is delivered to each animal.
 - Route of Administration: The method of administration can significantly impact PK variability. For oral gavage, ensure consistent delivery to the stomach and minimize reflux. For IV injections, control the rate of infusion to avoid rapid changes in plasma concentration.
 - Animal Handling: Stress can alter physiological parameters, including gastrointestinal motility and blood flow, which can affect drug absorption and distribution. Ensure consistent and gentle handling of the animals.
 - Metabolic Differences: Be aware of potential inter-animal variability in drug metabolism. Factors such as age, sex, and health status of the animals can influence metabolic rates.

Issue 3: Unexpected Off-Target Effects or Toxicity

- Question: I am observing adverse effects in my animal models that are not consistent with the known mechanism of **Nelutroctiv**. What should I consider?
- Answer:
 - Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. It is crucial to include a vehicle-only control group in your study to differentiate between vehicle-induced effects and compound-related toxicity. For example, high concentrations of DMSO can have pharmacological effects.

- **Metabolite Effects:** While **Nelutroctiv** is designed to be selective, its metabolites could potentially have different activity profiles.^[5] Investigating the metabolic profile in the species being studied can provide insights into potential off-target effects.
- **Species Differences:** The physiological response to a drug can vary significantly between species.^[7] An effect observed in one species may not be present in another. It is important to consider the translational relevance of the chosen animal model. **Nelutroctiv** has been shown to be selective against phosphodiesterase-3 (PDE-3), a common off-target for other cardiac contractility agents.^{[2][8]}

Data Presentation

Table 1: **Nelutroctiv** (CK-136) In Vivo Vehicle Formulations

Species	Route of Administration	Vehicle Composition	Reference
Rat	Intravenous (IV)	100% DMSO	^[3]
Rat	Oral (PO)	0.5% Methyl Cellulose / 1% Tween 80 / 98.5% Water	^[3]
Beagle Dog	Intravenous (IV)	30% HPβCD / 70% Water	^[5]
Beagle Dog	Oral (PO)	2.0% HPMC / 1% Tween 80 / 97% Water	^[5]
Cynomolgus Monkey	Intravenous (IV)	30% HPβCD / 70% Water	^[5]
Cynomolgus Monkey	Oral (PO)	2.0% HPMC / 1% Tween 80 / 97% Water	^[5]

Table 2: Pharmacokinetic Parameters of **Nelutroctiv** in Preclinical Species

Species	Route	Dose (mg/kg)	T _{1/2} (h)	CL (mL/min/kg)	Vdss (L/kg)	F (%)	Reference
Rat	IV	0.5	1.3	3.8	0.4	N/A	[1]
Rat	PO	2.0	-	-	-	84	[1]
Dog	IV	0.5	1.8	3.2	0.4	N/A	[5]
Dog	PO	2.0	-	-	-	70	[5]
Monkey	IV	0.5	2.1	5.8	0.9	N/A	[5]
Monkey	PO	2.0	-	-	-	65	[5]

T_{1/2}: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Oral Bioavailability

Experimental Protocols

Protocol 1: Preparation of **Nelutroctiv** for Oral Administration in Rats

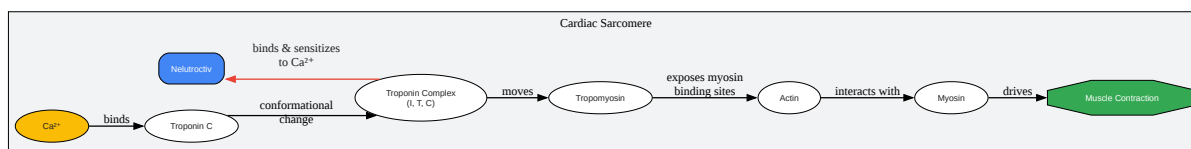
- **Vehicle Preparation:** Prepare a 0.5% (w/v) methyl cellulose solution by slowly adding methyl cellulose powder to water while stirring. To this, add Tween 80 to a final concentration of 1% (v/v). Continue to stir until a homogenous suspension is formed.
- **Compound Addition:** Weigh the required amount of **Nelutroctiv** powder.
- **Formulation:** Gradually add the **Nelutroctiv** powder to the prepared vehicle while vortexing or stirring to ensure a uniform suspension.
- **Dose Administration:** Administer the suspension to rats via oral gavage at the desired dose volume. Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Echocardiography Assessment of Cardiac Function in Rats

- **Animal Preparation:** Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature at 37°C.

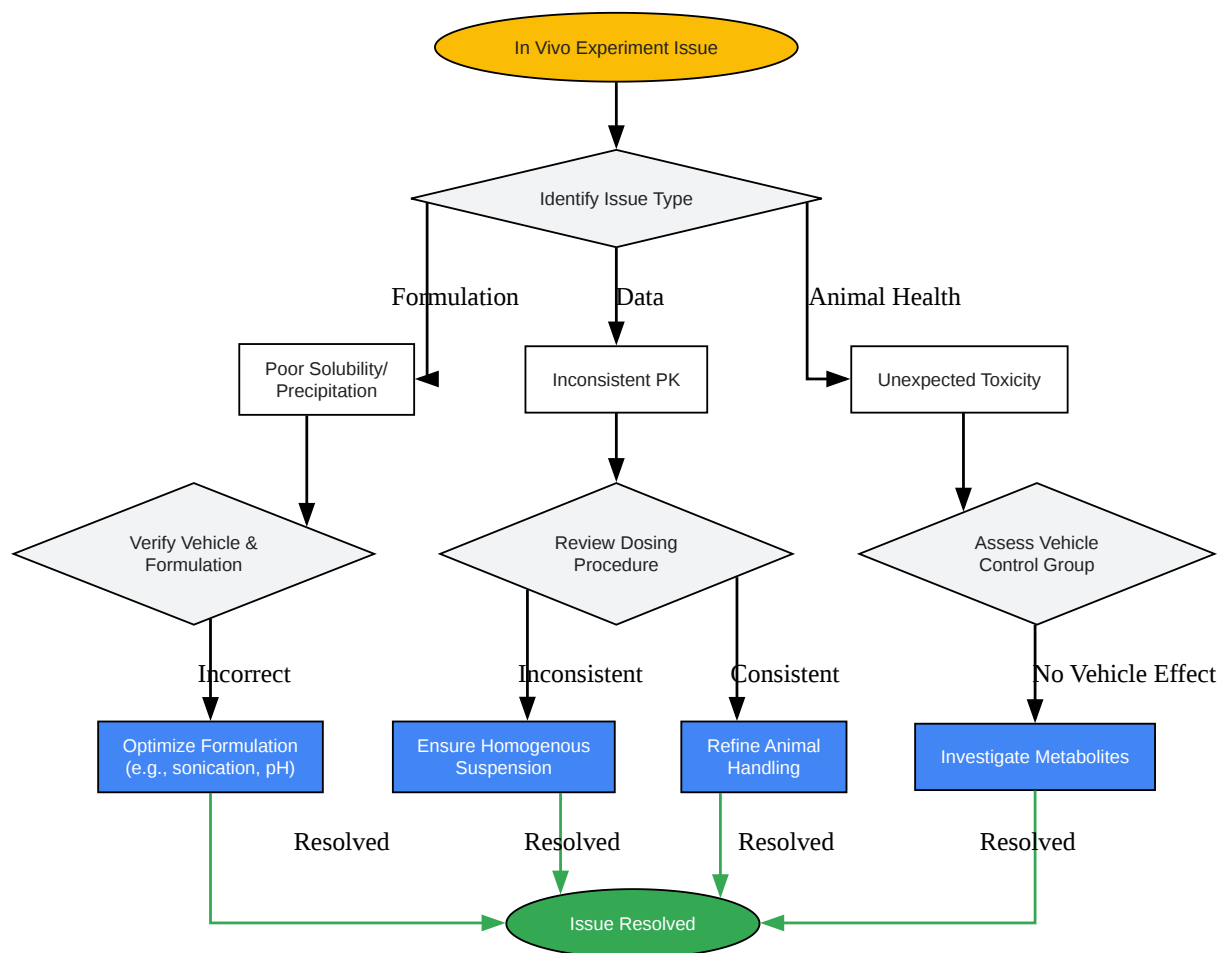
- Echocardiography: Perform transthoracic echocardiography using a high-frequency ultrasound system.
- Image Acquisition: Obtain two-dimensional M-mode images of the left ventricle at the level of the papillary muscles.
- Data Analysis: Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs). Calculate the left ventricular fractional shortening (LVFS) using the formula:
$$\text{LVFS (\%)} = [(LVIDd - LVIDs) / LVIDd] \times 100.$$
- Drug Administration: Administer **Nelutroctiv** or vehicle control.
- Post-dose Measurement: Repeat the echocardiography measurements at specified time points after drug administration to assess the pharmacodynamic effect.^{[5][9]}

Mandatory Visualization



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Caption: Signaling pathway of **Nelutroctiv** in the cardiac sarcomere.



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Caption: Troubleshooting workflow for common in vivo experimental issues.

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